
2-クロロ-6-メチルキノキサリン
概要
説明
2-Chloro-6-methylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H7ClN2. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
科学的研究の応用
2-Chloro-6-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: It exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: Its derivatives are investigated for their anticancer, anti-inflammatory, and antihypertensive properties.
Industry: It is used in the production of dyes, catalysts, and materials with specific electronic properties.
作用機序
Target of Action
Quinoxalines, the class of compounds to which 2-chloro-6-methylquinoxaline belongs, are known to interact with various biological targets .
Mode of Action
Quinoxalines are known to undergo acid-catalyzed rearrangements when exposed to nucleophilic reactants, leading to biheterocyclic systems . This suggests that 2-Chloro-6-methylquinoxaline may interact with its targets in a similar manner.
Biochemical Pathways
Quinoxalines are known to be involved in various biochemical processes .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Quinoxalines are known to have a broad spectrum of biological activities .
生化学分析
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the quinoxaline derivative and the biomolecules it interacts with .
Cellular Effects
Quinoxaline derivatives have been reported to have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoxalines and their derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Quinoxaline derivatives have been reported to show potent activity against various strains of leishmanial .
Metabolic Pathways
Quinoxalines are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Subcellular Localization
The localization of molecules can have significant effects on their activity or function .
準備方法
The synthesis of 2-Chloro-6-methylquinoxaline typically involves the reaction of 2-chloroaniline with methylglyoxal in the presence of a suitable catalyst. This reaction proceeds through a condensation mechanism, forming the quinoxaline ring . Industrial production methods often employ microwave-assisted synthesis, which enhances the reaction rate and yield while minimizing the use of solvents .
化学反応の分析
2-Chloro-6-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert it into 2-amino-6-methylquinoxaline using reducing agents like sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
類似化合物との比較
2-Chloro-6-methylquinoxaline can be compared with other quinoxaline derivatives such as:
2-Methylquinoxaline: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
2-Chloroquinoxaline: Lacks the methyl group, which affects its solubility and interaction with biological targets.
6-Methylquinoxaline: Lacks the chlorine atom, leading to variations in its chemical and biological properties.
The presence of both chlorine and methyl groups in 2-Chloro-6-methylquinoxaline makes it unique, providing a balance of hydrophobicity and reactivity that can be fine-tuned for specific applications.
特性
IUPAC Name |
2-chloro-6-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDZKKIHTFOAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506877 | |
| Record name | 2-Chloro-6-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-00-8 | |
| Record name | 2-Chloro-6-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-5-methoxythieno[3,2-b]pyridine](/img/structure/B1589907.png)
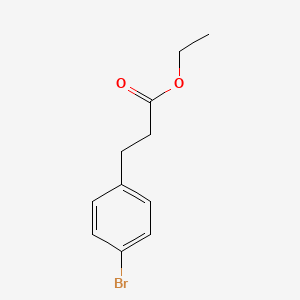
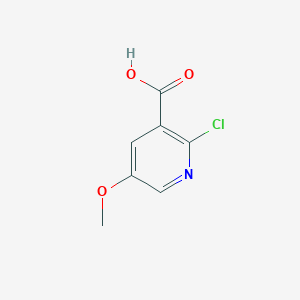

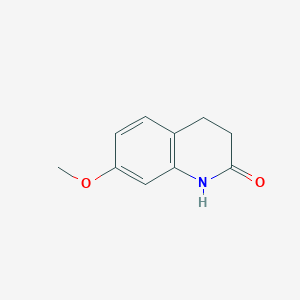


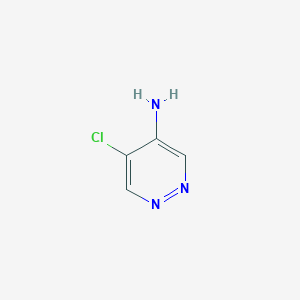
![3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1589923.png)
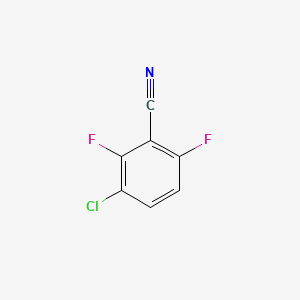

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1589927.png)

